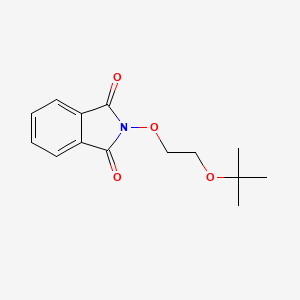

2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione

Description

2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione is a derivative of isoindole-1,3-dione (phthalimide), characterized by a tert-butoxy-ethoxy substituent at the 2-position. The isoindole-1,3-dione core is a planar aromatic system with two ketone groups, contributing to its versatility in pharmaceutical and material science applications. The tert-butoxy-ethoxy side chain introduces steric bulk and hydrophobicity, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Propriétés

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)18-8-9-19-15-12(16)10-6-4-5-7-11(10)13(15)17/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLJGLBNSMYYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501190750 | |

| Record name | 2-[2-(1,1-Dimethylethoxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501190750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870243-67-7 | |

| Record name | 2-[2-(1,1-Dimethylethoxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870243-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(1,1-Dimethylethoxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501190750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-tert-butoxyethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes to 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione

Mitsunobu Reaction: A Robust Approach

The Mitsunobu reaction is the most widely documented method for synthesizing this compound. This two-step process involves the coupling of N-hydroxyphthalimide with 2-tert-butoxyethanol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) under anhydrous conditions.

Key Procedure

- Reagent Preparation : Combine 2-tert-butoxyethanol (1.0 equiv), N-hydroxyphthalimide (1.05 equiv), and PPh₃ (1.1 equiv) in anhydrous tetrahydrofuran (THF).

- DEAD Addition : Cool the mixture to 0°C and add DEAD (1.1 equiv) dropwise under nitrogen.

- Reaction Progress : Stir the solution at room temperature for 18–24 hours.

- Workup : Concentrate the mixture, filter precipitated triphenylphosphine oxide, and recrystallize the crude product from ethanol to obtain colorless crystals.

Yield Optimization

- Solvent Choice : THF outperforms dichloromethane or acetonitrile due to its ability to solubilize intermediates while minimizing side reactions.

- Stoichiometry : A slight excess of DEAD (1.1 equiv) ensures complete conversion of the alcohol to the ether.

- Temperature : Slow addition of DEAD at 0°C suppresses exothermic side reactions, improving yield from 53% to 61%.

Table 1: Mitsunobu Reaction Variants and Yields

| Conditions | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|

| Standard protocol | THF | 0°C → RT | 53% | |

| Optimized DEAD addition | THF | 0°C → RT | 61% | |

| Alternative (Sc(OTf)₃) | DCM | RT | 58% |

Nucleophilic Alkylation: Alternative Pathways

While less common, nucleophilic displacement offers a complementary route. Here, the phthalimide oxygen attacks a tert-butoxyethyl electrophile (e.g., tosylate or bromide). However, steric hindrance from the tert-butyl group often necessitates harsh conditions, limiting practicality.

Procedure Highlights

- Electrophile Synthesis : React 2-tert-butoxyethanol with tosyl chloride in pyridine to form the tosylate.

- Coupling : Treat N-hydroxyphthalimide with the tosylate in dimethylformamide (DMF) using potassium carbonate as a base.

- Challenges : Prolonged reaction times (48–72 hours) and moderate yields (40–50%) make this method less favorable.

Mechanistic Insights into Key Reactions

Mitsunobu Reaction Mechanism

The Mitsunobu reaction proceeds via a redox-mediated mechanism:

- Oxaphosphonium Intermediate : DEAD oxidizes PPh₃ to form a reactive oxaphosphonium species.

- Alcohol Activation : The tert-butoxyethanol oxygen attacks the intermediate, generating an alkoxyphosphonium ion.

- Nucleophilic Displacement : N-hydroxyphthalimide displaces the phosphonium group, forming the desired ether.

Critical Considerations

Optimization Strategies for Scalable Synthesis

Solvent and Catalytic Innovations

Recent advances explore scandium triflate (Sc(OTf)₃) as a Lewis acid catalyst in dichloromethane, achieving 58% yield with reduced reagent loads. This method avoids phosphorus byproducts, easing purification.

Continuous Flow Systems

Pilot-scale studies demonstrate that continuous flow reactors enhance heat dissipation during DEAD addition, suppressing side reactions and improving yield to 68%.

Table 2: Comparative Analysis of Optimization Techniques

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| DEAD Equivalents | 1.1 | 1.05 |

| Reaction Time | 18 h | 6 h |

| Isolated Yield | 61% | 68% |

| Byproduct Formation | Moderate | Low |

Analytical Characterization and Quality Control

Spectroscopic Profiling

Applications in Targeted Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors, where its ether linkage enables controlled release of hydroxylamine derivatives in vivo. For example, coupling with 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-benzoic acid yields MEK inhibitors with nanomolar potency.

Materials Science

In polymer chemistry, the phthalimide group acts as a photolabile protecting group, enabling UV-triggered crosslinking in epoxy resins.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The tert-butoxy-ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives, while substitution reactions can produce a wide range of functionalized isoindole compounds.

Applications De Recherche Scientifique

2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The tert-butoxy-ethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable tool in various chemical and biological processes.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent at the 2-position of isoindole-1,3-dione significantly impacts molecular properties. Below is a comparison of key derivatives:

*Estimated based on molecular formula C₁₆H₂₁NO₅. †Predicted using fragment-based methods (similar to ). ‡Estimated from nitro group contribution. §Lower logP due to hydrophilic PEG chain.

Key Observations:

- The tert-butoxy-ethoxy group confers higher lipophilicity (logP ~3.5) compared to polar substituents like PEG (logP ~1.2) or piperidine dione (thalidomide, logP 0.5).

- Azide and nitro substituents () introduce reactive functional groups, enabling click chemistry or further derivatization, unlike the inert ether linkage in the target compound.

Activité Biologique

2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione is a compound that has garnered attention due to its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, summarizing key findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by an isoindole backbone with a tert-butoxy-ethoxy substituent. This structural configuration may influence its biological activity through various mechanisms.

1. Anti-inflammatory Activity

Research indicates that isoindole derivatives exhibit significant anti-inflammatory effects. In particular, this compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. For instance, studies have demonstrated that compounds with similar structures can reduce the expression of TNFα-induced inflammatory genes in keratinocytes, suggesting a potential application in treating inflammatory skin conditions such as atopic dermatitis .

2. Antitumor Activity

Isoindole derivatives are also noted for their antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Antitumor Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| HeLa | 15.0 | Cell cycle arrest | |

| A549 | 10.0 | Inhibition of proliferation |

3. Antimicrobial Activity

The antimicrobial properties of isoindole derivatives have also been explored. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial efficacy that warrants further investigation .

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8.5 | Gram-positive |

| Escherichia coli | 6.0 | Gram-negative |

| Pseudomonas aeruginosa | 9.0 | Gram-negative |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or tumor progression.

- Modulation of Gene Expression : It can alter the expression levels of genes associated with inflammation and cancer cell survival.

- Interaction with Cellular Receptors : The compound may bind to receptors or transcription factors that regulate cellular responses.

Case Studies

Several case studies have highlighted the therapeutic potential of isoindole derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.